1-Butoxy-4-(4-butoxybenzenesulfonyl)benzene
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Overview
Description
1-Butoxy-4-(4-butoxybenzenesulfonyl)benzene is a chemical compound that belongs to the class of sulfonamides. It is commonly used in various fields such as medical research, environmental research, and industrial research. This compound is known for its versatility and unique properties, making it ideal for applications such as catalysts, pharmaceuticals, and material synthesis.
Preparation Methods
The synthesis of 1-Butoxy-4-(4-butoxybenzenesulfonyl)benzene typically involves the reaction of 4-butoxybenzenesulfonyl chloride with 1-butoxybenzene under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Butoxy-4-(4-butoxybenzenesulfonyl)benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from these reactions are typically sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of sulfinic acids or thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or alcohols replace the butoxy group, forming sulfonamides or sulfonates.
Scientific Research Applications
1-Butoxy-4-(4-butoxybenzenesulfonyl)benzene has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: This compound is utilized in the study of enzyme inhibition and protein interactions.
Industry: It is employed in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1-Butoxy-4-(4-butoxybenzenesulfonyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group in the compound can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
1-Butoxy-4-(4-butoxybenzenesulfonyl)benzene can be compared with other similar compounds, such as:
4-Butoxybenzenesulfonyl chloride: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
1-Butoxybenzene: Another precursor, it is used in the synthesis and has similar structural features.
Sulfonamides: A broader class of compounds that includes this compound, known for their antibacterial properties and use in pharmaceuticals
The uniqueness of this compound lies in its specific structure, which imparts unique reactivity and applications in various fields.
Properties
IUPAC Name |
1-butoxy-4-(4-butoxyphenyl)sulfonylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4S/c1-3-5-15-23-17-7-11-19(12-8-17)25(21,22)20-13-9-18(10-14-20)24-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRNRMJVIUSOBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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